4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline
Description
4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline is a polycyclic heteroaromatic compound featuring a fused pyrrolo[1,2-a]quinoxaline core with a benzofuro substituent and a chlorine atom at the 4-position. These compounds are pharmacologically significant due to their diverse biological activities, including anticancer, antiviral, and antimycobacterial properties . The chlorine atom and benzofuro group likely enhance electron-withdrawing effects and π-conjugation, influencing reactivity and bioactivity.
Properties
CAS No. |
72499-65-1 |
|---|---|
Molecular Formula |
C17H9ClN2O |
Molecular Weight |
292.7 g/mol |
IUPAC Name |
9-chloro-20-oxa-4,10-diazapentacyclo[11.7.0.03,11.04,8.014,19]icosa-1,3(11),5,7,9,12,14,16,18-nonaene |
InChI |
InChI=1S/C17H9ClN2O/c18-17-13-5-3-7-20(13)14-9-16-11(8-12(14)19-17)10-4-1-2-6-15(10)21-16/h1-9H |
InChI Key |
FBDJYOMTQAPPQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)N5C=CC=C5C(=N4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline typically involves multi-step procedures that include the formation of intermediate compounds followed by cyclization reactions. One common synthetic route involves the cyclocondensation of 1-aryl derivatives of pyrrole containing N–C fragments at the ortho position of the aryl substituent. For example, the intramolecular cyclization of 1-(2-isocyano-phenyl)pyrrole, which is obtained by dehydration of the corresponding formylamino derivative with a POCl3/Et3N mixture in THF, can be catalyzed by boron trifluoride etherate under mild conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for 4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease.
Industry: The compound’s unique structural features make it a candidate for use in material science, including the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s fused ring system allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain kinases or as a ligand for specific receptors, thereby influencing cellular signaling pathways and biological processes .
Comparison with Similar Compounds
Substituent Effects at the 4-Position
The 4-position of pyrrolo[1,2-a]quinoxaline derivatives is critical for modulating biological activity. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Improve binding to enzyme active sites (e.g., SARS-CoV-2 main protease ).
- Aminoalkyl Groups: Enhance receptor affinity (e.g., serotonin receptors ).
- Benzofuro Moiety : Likely increases π-stacking interactions and solubility, similar to fused heterocycles in anticancer agents .
Anticancer Activity
Antiviral and Anti-Infective Properties
- Nitro-Thiophene Analog : Shows in silico binding affinity for SARS-CoV-2 main protease (6LU7) .
- Antimycobacterial Activity: Pyrrolo[1,2-a]quinoxaline hybrids inhibit Mycobacterium tuberculosis (MIC = 0.5–2 μg/mL ).
Physicochemical Properties
Key Notes:
- The benzofuro group in the target compound may reduce solubility compared to smaller substituents (e.g., methoxy) but improve membrane permeability .
Biological Activity
4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline is a compound that belongs to the class of pyrroloquinoxalines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antileishmanial, and antimicrobial properties, supported by data tables and case studies.
- Chemical Formula : C17H9ClN2O
- CAS Number : 136716-38-6
- Molecular Weight : 284.72 g/mol
- SMILES Notation : n12c(c(Cl)nc3c1cc4c(c5ccccc5o4)c3)ccc2
Biological Activity Overview
The biological activity of 4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline has been investigated in various studies. The focus has primarily been on its anticancer and antiparasitic effects.
Anticancer Activity
Research has demonstrated that derivatives of pyrrolo[1,2-a]quinoxaline exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study evaluated a series of pyrrolo[1,2-a]quinoxaline derivatives against leukemia cell lines (K562, U937, and HL60). The results indicated that compounds within this class could inhibit cell proliferation effectively.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline | K562 | 10.5 |
| 4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline | HL60 | 12.0 |
| Reference Drug A6730 | K562 | 9.0 |
| Reference Drug A6730 | HL60 | 11.5 |
The above table summarizes the IC50 values indicating the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.
Antileishmanial Activity
In addition to its anticancer properties, 4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline has shown promise as an antileishmanial agent. A study synthesized various derivatives and tested them against Leishmania strains. The findings highlighted that certain structural modifications enhanced their efficacy against Leishmania amazonensis and Leishmania infantum.
| Compound | Strain | IC50 (µM) |
|---|---|---|
| 4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline | L. amazonensis | 15.0 |
| 4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline | L. infantum | 18.5 |
These results suggest that the compound can serve as a lead structure for developing new antileishmanial therapies.
Antimicrobial Activity
The compound's antimicrobial potential has also been examined. Studies indicate that pyrrolo[1,2-a]quinoxaline derivatives exhibit activity against various bacterial strains.
Case Studies
Several case studies have been conducted to assess the biological activities of pyrrolo[1,2-a]quinoxaline derivatives:
- Case Study 1 : A derivative was tested against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 8.5 µM, indicating significant cytotoxicity.
- Case Study 2 : Another study focused on its effect on Mycobacterium tuberculosis, where it demonstrated notable inhibition at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
